6-(4-Chlor-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-on

Übersicht

Beschreibung

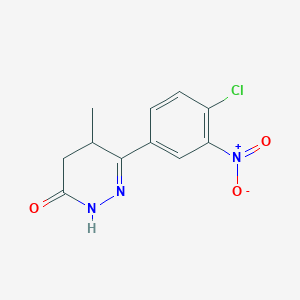

6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 4-chloro-3-nitrophenyl group and a methyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have highlighted its efficacy against certain cancer cell lines, indicating potential for development as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is crucial for optimizing its biological activity. Modifications to the nitrophenyl group or the dihydropyridazin moiety can lead to enhanced potency and selectivity against target pathogens or cancer cells. Research efforts are ongoing to synthesize analogs with improved pharmacological profiles .

Synthesis and Derivatives

The synthesis of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. The ability to modify its structure facilitates the exploration of new derivatives with tailored activity profiles. Recent advancements in synthetic methodologies have made it feasible to produce these compounds in a more efficient manner .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating infections caused by these pathogens.

- Cancer Cell Studies : In vitro assays revealed that 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one induced apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

- SAR Investigations : Ongoing research into the structure-activity relationship has revealed that modifications at specific positions on the pyridazin ring can enhance both antimicrobial and anticancer activities, leading to the design of more effective therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted pyridazinones.

Wirkmechanismus

The mechanism of action of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity, while the pyridazinone core may play a role in its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-3-nitrophenyl derivatives: Compounds with similar substituents on different core structures.

Pyridazinone derivatives: Compounds with variations in the substituents on the pyridazinone ring.

Uniqueness

6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of its substituents and the pyridazinone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

The compound 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridazine core substituted with a chloro group and a nitro group on the phenyl ring, which is believed to influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism often involves mitochondrial uncoupling and the induction of reactive oxygen species (ROS), leading to cell death in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells .

| Compound | Mechanism of Action | Cell Line | IC50 (µM) |

|---|---|---|---|

| VE-3N | Mitochondrial uncoupling, ROS generation | HepG2 | 12.5 |

| 6-(4-Cl-3-NO2) derivative | Apoptosis induction | Various | TBD |

Antimicrobial Activity

Dihydropyridazine derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as nitro and chloro enhances their activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Study 1: Cytotoxic Mechanism Investigation

In a study focusing on the cytotoxic effects of related dihydropyridine compounds, it was found that these compounds could overcome multidrug resistance in cancer cells. The study utilized HepG2 cells to demonstrate that the compound induced mitochondrial membrane potential dissipation and ATP depletion, crucial indicators of apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of various dihydropyridazine derivatives against common bacterial strains. The results indicated that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. This suggests that structural modifications can significantly impact efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

- Chloro and Nitro Substituents : These groups are critical for enhancing biological activity.

- Methyl Group : The presence of a methyl group in the dihydropyridazine framework contributes to increased lipophilicity, aiding in cellular penetration.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXLFWFRDVWRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386858 | |

| Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-88-3 | |

| Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.